![molecular formula C20H21N3O4 B14800411 N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, an acrylamide moiety, and a hydrazine linkage, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acryloyl chloride to yield the acrylamide derivative. Finally, the acrylamide derivative is coupled with 4-aminobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The hydrazine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The methoxyphenyl group and hydrazine linkage play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2,2-dimethylpropanamide
- N-(4-((2-(3-methoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
Uniqueness
N-[4-({2-[3-(2-methoxyphenyl)acryloyl]hydrazino}carbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and acrylamide moiety provide unique opportunities for chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C20H21N3O4 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[4-[[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-18(24)21-16-11-8-15(9-12-16)20(26)23-22-19(25)13-10-14-6-4-5-7-17(14)27-2/h4-13H,3H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)/b13-10+ |
Clave InChI |
YHHMZVFWQATBMM-JLHYYAGUSA-N |
SMILES isomérico |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2OC |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


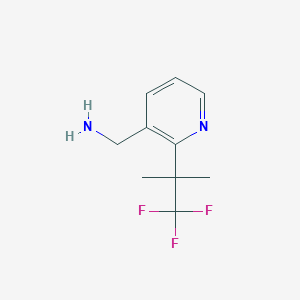
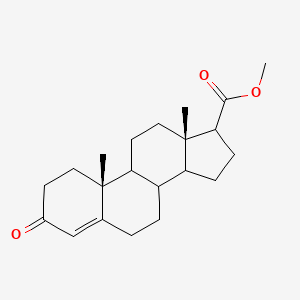
![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
![2-amino-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B14800338.png)
amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
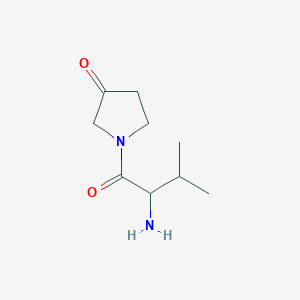
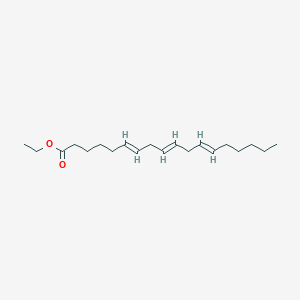
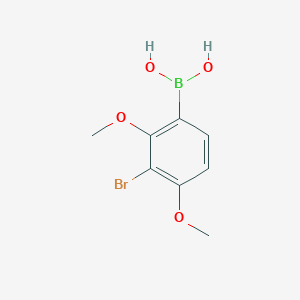
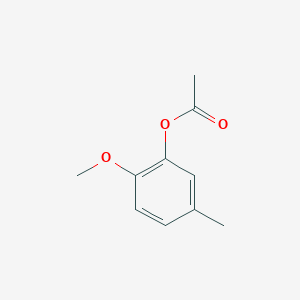
![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
